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Introduction
Creatine is a naturally occurring compound that plays a crucial role in cellular energy

homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal

muscle. In cell culture, creatine supplementation has been shown to enhance the differentiation

and survival of C2C12 myoblasts, a widely used in vitro model for studying myogenesis. While

creatine monohydrate is the most studied form, creatine citrate offers improved solubility in

aqueous solutions, which can be advantageous for cell culture applications.[1] These

application notes provide a comprehensive guide to using creatine citrate in C2C12 muscle

cell culture, including its effects on cellular processes, detailed experimental protocols, and

relevant signaling pathways.

Data Presentation
The following tables summarize the quantitative effects of creatine supplementation on C2C12

muscle cells as reported in the literature. It is important to note that most of the available data is

based on studies using creatine monohydrate; however, the biological effects are attributed to

the creatine molecule itself.
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Parameter
Assessed

Creatine
Concentration

Duration of
Treatment

Observed
Effect

Reference

Myoblast

Differentiation

Fusion Index (%

of nuclei in

myotubes)

5 mM 4 days ~40% increase [2][3]

Protein

Synthesis &

Expression

Sarcoplasmic

Protein

Synthesis

5 mM 5 days ~20% increase [2][4][5]

Myofibrillar

Protein

Synthesis

5 mM 5 days ~50% increase [2][4][5]

Myosin Heavy

Chain (MHC)

Type II

Expression

5 mM 96 hours
~1,300%

increase
[2][4][5]

Troponin T

Expression
5 mM 4 days ~65% increase [2][4][5]

Titin Expression 5 mM 4 days ~40% increase [2][4][5]

Signaling

Pathway

Activation

Akt/PKB

Phosphorylation
5 mM 72-96 hours ~60% increase [2][5]

Glycogen

Synthase

Kinase-3 (GSK-

5 mM 72-96 hours ~70% increase [2][5]
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3)

Phosphorylation

p70s6k

Phosphorylation
5 mM 72-96 hours ~50% increase [2][5]

p38

Phosphorylation
5 mM 96 hours ~70% increase [2][5]

MyoD Nuclear

Content
5 mM Not Specified ~60% increase [2][5]

Myocyte

Enhancer Factor-

2 (MEF-2)

Nuclear Content

5 mM 96 hours ~170% increase [2][5]

Cell Proliferation

Cell Viability 2 mM 24 hours ~21% increase [6]

Experimental Protocols
Preparation of Creatine Citrate Stock Solution
Note on Stability: Creatine can degrade to creatinine in aqueous solutions, a process

accelerated by lower pH and higher temperatures.[1][7] Creatine citrate solutions will be

slightly acidic.[1] For optimal results, it is recommended to prepare fresh stock solutions and

add them to the culture medium immediately before use. If storage is necessary, sterile-filter

the stock solution and store at 4°C for no longer than one week.

Materials:

Creatine Citrate powder

Sterile, deionized water or Phosphate-Buffered Saline (PBS)

Sterile 50 mL conical tube

0.22 µm sterile syringe filter
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Sterile syringe

Protocol:

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of creatine
citrate powder.

To prepare a 100 mM stock solution, dissolve 2.91 g of tricreatine citrate in 100 mL of sterile

water or PBS.

Gently warm the solution to 37°C to aid dissolution. Avoid overheating.

Vortex or mix until the creatine citrate is completely dissolved.

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile

container.

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles if

storing frozen, although fresh preparation is ideal.

C2C12 Cell Culture and Differentiation
Materials:

C2C12 myoblasts

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

Differentiation Medium (DM): DMEM supplemented with 2% horse serum, 1% penicillin-

streptomycin.

Creatine citrate stock solution

Cell culture flasks/plates

Protocol:

Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.
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Subculture the cells when they reach 70-80% confluency. Do not allow the cells to become

fully confluent as this can impair their differentiation potential.

For differentiation experiments, seed C2C12 myoblasts onto the desired culture plates at a

density that will allow them to reach approximately 80-90% confluency before initiating

differentiation.

To induce differentiation, aspirate the GM and wash the cells once with sterile PBS.

Replace the GM with DM. This is considered day 0 of differentiation.

For creatine treatment, supplement the DM with the desired final concentration of creatine
citrate (e.g., 5 mM) from the sterile stock solution. Include a vehicle control (e.g., sterile

water or PBS) in parallel cultures.

Replace the DM (with or without creatine citrate) every 48 hours.

Myotube formation can be observed over the next 3-5 days.

Assessment of Myogenic Differentiation (Fusion Index)
Materials:

Differentiated C2C12 cells on coverslips or chamber slides

4% Paraformaldehyde (PFA) in PBS

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

Primary antibody against a muscle-specific protein (e.g., anti-Myosin Heavy Chain, anti-

Desmin)

Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Mounting medium
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Fluorescence microscope

Protocol:

After the desired differentiation period, wash the cells with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Wash the cells three times with PBS.

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

Incubate with the primary antibody diluted in blocking solution overnight at 4°C.

Wash the cells three times with PBS.

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1

hour at room temperature, protected from light.

Wash the cells three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash the cells twice with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Acquire images using a fluorescence microscope.

Calculate the fusion index: (Number of nuclei in myotubes (≥3 nuclei) / Total number of

nuclei) x 100%.

Cell Viability Assay (MTT Assay)
Materials:
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C2C12 cells in a 96-well plate

Creatine citrate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidic isopropanol)

Microplate reader

Protocol:

Seed C2C12 myoblasts in a 96-well plate at a density of approximately 1 x 10^4 cells/well

and allow them to adhere overnight.[8]

Treat the cells with various concentrations of creatine citrate for the desired duration (e.g.,

24, 48, or 72 hours).[8]

After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.[9]

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of

630 nm can be used to reduce background noise.[10][11]

Western Blot Analysis for Muscle-Specific Proteins and
Signaling Molecules
Materials:

Differentiated C2C12 cell lysates

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-MHC, anti-Myogenin, anti-phospho-Akt, anti-phospho-p38)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Protocol:

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.
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Quantify the band intensities using appropriate software and normalize to a loading control

(e.g., GAPDH or β-actin).

Visualization of Pathways and Workflows
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Caption: Signaling pathways activated by creatine in C2C12 myoblasts.
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Caption: General experimental workflow for studying creatine citrate in C2C12 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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